molecular formula C17H21BrF2N2O2 B13351656 tert-Butyl 3-(4-bromo-2,5-difluorophenyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

tert-Butyl 3-(4-bromo-2,5-difluorophenyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B13351656
M. Wt: 403.3 g/mol
InChI Key: ZOIBFEXZNZJUHW-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-bromo-2,5-difluorophenyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a complex organic compound that features a bicyclic structure. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. The presence of bromine and fluorine atoms in the phenyl ring adds to its unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

The synthesis of tert-Butyl 3-(4-bromo-2,5-difluorophenyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps, starting from commercially available materials. One common method involves the reaction of tert-butyl bromide with 2,3-difluorophenylcarbamate. The synthetic route may include steps such as Vilsmeier formylation, reduction with sodium borohydride, and protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride . These reactions are carried out under controlled conditions to ensure high yield and selectivity.

Chemical Reactions Analysis

tert-Butyl 3-(4-bromo-2,5-difluorophenyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Protection and Deprotection: The tert-butyl and silyl groups can be used for protection during synthesis and later removed under specific conditions.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product derivatives.

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of protease inhibitors and other bioactive compounds.

    Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-bromo-2,5-difluorophenyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with molecular targets through various pathways. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to specific enzymes or receptors. The bicyclic structure provides rigidity, which can be crucial for its biological activity .

Comparison with Similar Compounds

Similar compounds include tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate and tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate These compounds share the bicyclic structure but differ in their substituents, which can significantly affect their chemical properties and applications The presence of bromine and fluorine in tert-Butyl 3-(4-bromo-2,5-difluorophenyl)-3,8-diazabicyclo[32

Properties

Molecular Formula

C17H21BrF2N2O2

Molecular Weight

403.3 g/mol

IUPAC Name

tert-butyl 3-(4-bromo-2,5-difluorophenyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C17H21BrF2N2O2/c1-17(2,3)24-16(23)22-10-4-5-11(22)9-21(8-10)15-7-13(19)12(18)6-14(15)20/h6-7,10-11H,4-5,8-9H2,1-3H3

InChI Key

ZOIBFEXZNZJUHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CN(C2)C3=CC(=C(C=C3F)Br)F

Origin of Product

United States

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